Guaiol

Catalog No.
S563144
CAS No.
489-86-1
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiol

CAS Number

489-86-1

Product Name

Guaiol

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1

InChI Key

TWVJWDMOZJXUID-SDDRHHMPSA-N

SMILES

Array

solubility

Soluble in alcohol, ether, and chloroform; insoluble in water
1 vol in at least 7 vol of 70% alcohol; solutions are sometimes slightly turbid or opalescent.

Synonyms

(-)-guaiol, guaiol

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O

The exact mass of the compound Guaiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, and chloroform; insoluble in water1 vol in at least 7 vol of 70% alcohol; solutions are sometimes slightly turbid or opalescent.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19941. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. It belongs to the ontological category of guaiane sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Guaiol (CAS 489-86-1) is a bicyclic sesquiterpene alcohol featuring a rigid guaiane skeleton, naturally occurring in guaiacum wood and cypress pine. As a high-value commercial material, it is primarily procured as a crystalline solid with a melting point of 91–96°C [1]. Its primary industrial utility lies in its role as a highly specific structural precursor for chemical synthesis and as a heavy base-note fixative in fragrance formulations. Its rigid bicyclic structure provides distinct thermal stability and lower volatility compared to monocyclic liquid terpenes. In advanced manufacturing, pure guaiol serves as the premier starting material for the large-scale synthesis of guaiazulene—a high-demand anti-inflammatory agent and cosmetic colorant—via controlled dehydrogenation [2].

Substituting pure guaiol with crude guaiacwood oil or monocyclic sesquiterpene alcohols like bisabolol fundamentally alters process chemistry and formulation behavior. Crude guaiacwood oil contains up to 40% bulnesol and over 100 minor constituents, which undergo unpredictable side reactions during catalytic dehydrogenation, complicating the purification of target azulenes and reducing overall yield [1]. Furthermore, replacing guaiol with liquid monocyclic terpenes like bisabolol in formulations sacrifices the base-note fixative properties and oxidative stability provided by guaiol's crystalline, bicyclic structure. This substitution necessitates a complete reformulation of thermal processing protocols, as pure guaiol requires specific heating to solubilize but rewards the process with superior structural tenacity [2].

Precursor Purity and Yield in Guaiazulene Synthesis

During the synthesis of guaiazulene via sulfur or catalytic dehydrogenation, the purity of the starting material dictates the complexity of the downstream purification. Pure guaiol (>99%) undergoes a clean, predictable dehydrogenation to guaiazulene without competitive side reactions [1]. In contrast, using crude guaiacwood oil introduces bulnesol and minor terpenes that generate a complex mixture of azulene derivatives, heavily complicating chromatographic separation and reducing the stoichiometric yield of the target active pharmaceutical ingredient [2].

Evidence DimensionPrecursor specificity and side-product formation during dehydrogenation
Target Compound DataPure guaiol (>99%) yields a clean guaiazulene conversion profile
Comparator Or BaselineCrude guaiacwood oil (contains ~60-85% guaiol + bulnesol + minor terpenes)
Quantified DifferencePure guaiol eliminates the complex mixture of azulene derivatives generated by the dehydrogenation of bulnesol and other minor constituents in crude oil
ConditionsHigh-temperature sulfur or catalytic dehydrogenation (185–225°C)

Procuring pure guaiol drastically simplifies downstream chromatographic purification and maximizes the yield of pharmaceutical-grade guaiazulene.

Structural Rigidity and Formulation Stability

Guaiol is a crystalline solid with a melting point of 91–96°C, driven by its rigid bicyclic guaiane skeleton[1]. This physical state provides significantly lower volatility and higher oxidative stability than liquid monocyclic analogs such as bisabolol. While monocyclic sesquiterpenes offer immediate sensory impact but require protection from degradation, guaiol maintains its profile integrity through rigorous processing and long-term storage [2].

Evidence DimensionPhysical state, volatility, and oxidative stability
Target Compound DataGuaiol is a bicyclic crystalline solid (mp 91–96°C)
Comparator Or BaselineBisabolol (monocyclic sesquiterpene alcohol, liquid at room temperature)
Quantified DifferenceThe bicyclic solid nature of guaiol provides lower volatility and higher stability than liquid monocyclic analogs, requiring heating (>40-50°C) for processing but offering superior tenacity
ConditionsStandard room temperature storage and thermal formulation processing

Buyers must account for the heating requirements to process guaiol, which rewards formulators with exceptional base-note fixation and extended product shelf-life.

Biting-Deterrent Efficacy vs. Synthetic Standards

In standardized mosquito biting-deterrent bioassays, pure guaiol demonstrated exceptional efficacy, achieving activity statistically equivalent to the synthetic standard DEET at a concentration of 25 nmol/cm² [1]. When compared head-to-head against other common terpenes, guaiol significantly outperformed caryophyllene oxide and borneol, which exhibited substantially lower deterrent activity under identical assay conditions [1].

Evidence DimensionBiting-deterrent activity against mosquito species (Aedes aegypti and Anopheles quadrimaculatus)
Target Compound DataGuaiol achieved biting-deterrent activity similar to DEET at 25 nmol/cm²
Comparator Or BaselineDEET (positive control) and Caryophyllene oxide (alternative terpene)
Quantified DifferenceGuaiol matched DEET's high efficacy (~97%), whereas caryophyllene oxide and borneol showed significantly lower activity at the same 25 nmol/cm² concentration
ConditionsStandardized biting-deterrent bioassays against Aedes aegypti and Anopheles quadrimaculatus

Validates the procurement of guaiol as a high-efficacy, natural active ingredient for premium insect repellent formulations, outperforming common terpene substitutes.

Precursor for Guaiazulene Manufacturing

Pure guaiol is the optimal starting material for the commercial synthesis of guaiazulene and its water-soluble derivative, sodium guaiazulene-3-sulfonate. By utilizing >99% pure guaiol rather than crude essential oils, chemical manufacturers can achieve higher dehydrogenation yields and avoid the costly separation of mixed azulene byproducts, ensuring pharmaceutical-grade purity for anti-inflammatory and cosmetic applications [1].

Base-Note Fixative in Premium Fragrances

Due to its high molecular weight, bicyclic structure, and crystalline nature, guaiol acts as an exceptional fixative in perfumery. It bridges floral hearts and woody-ambery bases, providing a smooth, long-lasting dry-down without the phenolic harshness of synthetic alternatives. Formulators must incorporate gentle heating protocols to solubilize the solid material during blending [2].

Active Botanical in Natural Insect Repellents

Demonstrating biting-deterrent efficacy comparable to DEET, guaiol is highly suited for procurement by formulators developing natural, plant-derived insect repellents. Its low volatility ensures prolonged protection times on the skin compared to highly volatile monoterpenes like limonene or pinene [3].

Color/Form

THICK, VISCOUS, ORANGE-BROWN MASS
Yellow to amber semisolid mass
Dark yellowish, viscous liquid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Density

0.965-0.975

Odor

WOODY, ROSE-LIKE ODOR
Floral
Mild, pleasant odor reminiscent of that of tea roses and faintly of violets.

Appearance

Powder

Melting Point

Mp 89-90 °

UNII

I7WP008A91

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 80 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 118 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Used by herbalists as a laxative; diuretic. /Guaiac/ /from table/
Used as a test for oxidizing enzymes for occult blood: blood+ /hydrogen peroxide/+ guaiac= blue. /Guaiac/ /from table/

Pictograms

Irritant

Irritant

Other CAS

489-86-1
8016-23-7

Wikipedia

Guaiol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-: ACTIVE

Dates

Last modified: 08-15-2023

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